molecular formula C14H20N2O3 B8715516 Benzyl 2-(1-aminoethyl)morpholine-4-carboxylate

Benzyl 2-(1-aminoethyl)morpholine-4-carboxylate

Cat. No.: B8715516
M. Wt: 264.32 g/mol
InChI Key: PJTZIZPHIZIVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(1-aminoethyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl 2-(1-aminoethyl)morpholine-4-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-11(15)13-9-16(7-8-18-13)14(17)19-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3

InChI Key

PJTZIZPHIZIVQA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(CCO1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl 2-acetylmorpholine-4-carboxylate (5.0 g, 19 mmol) in THF/MeOH (1/5, 100 mL) were added AcONH4 (14.6 g, 190 mmol) and NaBH3CN (11.8 g, 190 mmol). The mixture was stirred at room temperature for 50 hr. The mixture was concentrated to give the crude. Water (20 mL) was added and the mixture was extracted by ethyl acetate (60 mL*3). 1N HCl was added into the combined organic layers. The aqueous layer was concentrated, brought to above pH >8 with 2N NaOH and extracted by ethyl acetate (60 mL*3). The organic layer was washed with brine, dried over sodium sulfate. The mixture was concentrated to give benzyl 2-(1-aminoethyl)morpholine-4-carboxylate (2.0 g, 40%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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